![molecular formula C17H20F3NO3 B2517705 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide CAS No. 900006-42-0](/img/structure/B2517705.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide" is a chemically synthesized molecule that appears to be related to the class of organic compounds known as 2-azaspiro[4.5]decanes. These compounds are characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system, and are of interest due to their potential pharmacological properties and their use in the development of new materials.
Synthesis Analysis
The synthesis of related spirocyclic compounds has been demonstrated in recent research. For instance, a photoredox-catalyzed intramolecular difluoromethylation of N-benzylacrylamides has been developed, which involves a tandem cyclization/dearomatization process to afford difluoromethylated 2-azaspiro[4.5]deca-6,9-diene-3,8-diones with adjacent quaternary stereocenters . Similarly, a copper-catalyzed intramolecular trifluoromethylation of N-benzylacrylamides has been achieved, leading to the formation of trifluoromethylated 2-azaspiro[4.5]decanes . These methods provide a pathway to synthesize compounds with structural similarities to "N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide" and highlight the potential for mild conditions to be used in the synthesis of complex fluorinated spirocyclic compounds.
Molecular Structure Analysis
The molecular structure of compounds within this class typically features a spirocyclic core, which is a bicyclic system where two rings are joined at a single carbon atom. The presence of a trifluoromethyl group is significant as it can greatly influence the physical and chemical properties of the molecule, such as its lipophilicity and metabolic stability. The adjacent quaternary stereocenters mentioned in the synthesis of related compounds suggest that the molecule may exhibit stereoisomerism, which can be crucial for its biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often include catalysis and dearomatization, which are key steps in constructing the spirocyclic framework and introducing functional groups. The use of photoredox catalysis and copper catalysis in the formation of the difluoromethyl and trifluoromethyl groups, respectively, indicates that these reactions are likely to involve radical intermediates and proceed via intramolecular cyclization mechanisms .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of "N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide" are not detailed in the provided papers, the properties of similar compounds can be inferred. The introduction of fluorine atoms often increases the compound's stability towards metabolic degradation and can enhance its ability to penetrate biological membranes. The spirocyclic structure may also contribute to a rigid conformation, which can be important for the specificity of biological interactions. The moderate to excellent yields reported for the synthesis of related compounds suggest that these methods are efficient and could be applicable to the synthesis of "N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide" .
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
The antiviral potential of compounds related to N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide is significant, particularly against influenza and coronaviruses. For instance, a series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives showed strong activity against the influenza A/H3N2 virus, with select compounds exhibiting EC50 values as low as 0.5 and 0.2 µM. Additionally, some derivatives inhibited the human coronavirus 229E, indicating the versatility of the spirothiazolidinone scaffold for antiviral molecule development (Apaydın et al., 2020). Another study synthesized 1‐thia‐4‐azaspiro[4.5]decan‐3‐ones with amide groups, finding several compounds that effectively inhibited human coronavirus 229E replication (Apaydın et al., 2019).
Antiarrhythmic Applications
Research into N-(piperidylalkyl)trifluoroethoxybenzamides, a class of compounds related to the chemical structure , has revealed their potential as oral antiarrhythmic agents. These studies have highlighted the influence of trifluoroethoxy ring substituents and the heterocyclic amide side chain on antiarrhythmic activity, with compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide showing particular promise (Banitt et al., 1977).
Antitubercular Applications
The benzothiazinone BTZ043, which shares a similar structural motif, has been identified as a promising antitubercular drug candidate. It targets the DprE1 subunit of the enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase, and a survey of Mycobacterium tuberculosis clinical isolates from European hospitals found all strains to be uniformly susceptible to this compound, establishing a baseline susceptibility prior to clinical trials (Pasca et al., 2010).
Anticonvulsant Applications
In the realm of anticonvulsant research, analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, which bear resemblance to the chemical structure of interest, have shown promising activity against electroshock-induced seizures. Studies have applied CLOG P analysis to correlate physicochemical parameters with anticonvulsant activity, leading to the identification of several compounds with significant efficacy (Farrar et al., 1993).
Eigenschaften
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO3/c18-17(19,20)14-7-3-2-6-13(14)15(22)21-10-12-11-23-16(24-12)8-4-1-5-9-16/h2-3,6-7,12H,1,4-5,8-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNFZCHOROUVHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

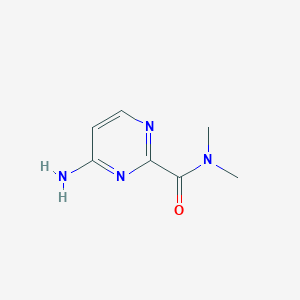
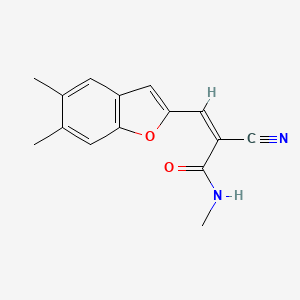
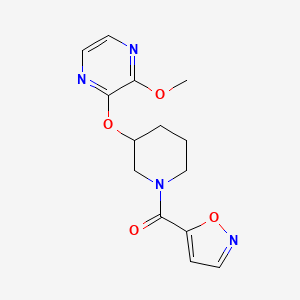

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2517632.png)


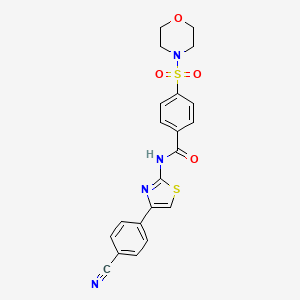
![[4-(Acetylamino)-1-aminocyclohexyl]acetic acid](/img/structure/B2517638.png)
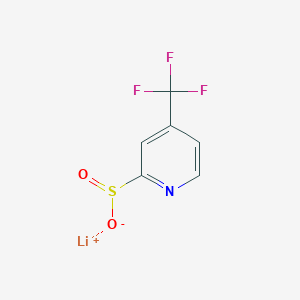
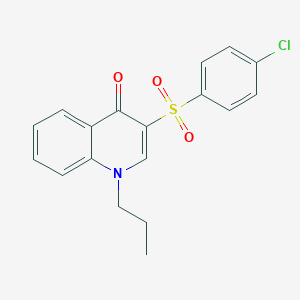
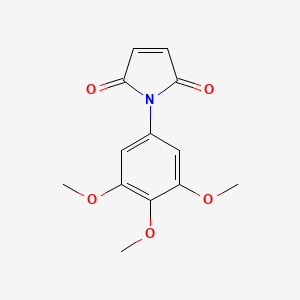

![6-ethyl 3-methyl 2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2517645.png)